1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine
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Overview
Description
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine involves several steps. One common method includes the reaction of 2-methyl-3-pyridinecarboxaldehyde with 4-isopropylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to methylation using methyl iodide to yield the final product .
Chemical Reactions Analysis
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical entities.
Biology: The compound has shown potential as a ligand for various biological targets, making it useful in biochemical assays and drug discovery.
Mechanism of Action
The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine can be compared with other piperazine derivatives such as:
6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine: This compound shares a similar piperazine core but differs in its pyrimidine ring structure, leading to different biological activities and applications.
4-(4-Isopropylpiperazin-1-yl)aniline: Another related compound with a different aromatic ring, which may result in distinct pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential to interact with a wide range of biological targets, making it a valuable compound for scientific research and development.
Properties
Molecular Formula |
C15H26N4 |
---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-methyl-1-[2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C15H26N4/c1-12(2)18-7-9-19(10-8-18)15-6-5-14(11-16-4)13(3)17-15/h5-6,12,16H,7-11H2,1-4H3 |
InChI Key |
FGWRUPCXMFCITN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)CNC |
Origin of Product |
United States |
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